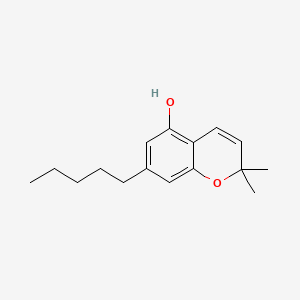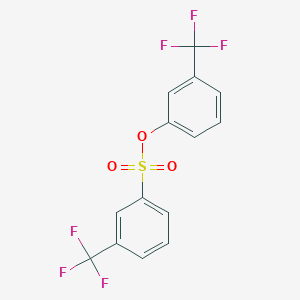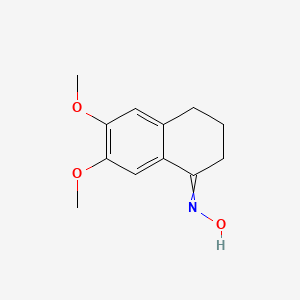![molecular formula C19H23NO3 B14640753 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene CAS No. 53982-17-5](/img/structure/B14640753.png)
1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a methoxy group, a nitro group, and a propyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene typically involves electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the substitution reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene undergoes various types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, aluminum chloride.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The methoxy and propyl groups can influence the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-nitrobenzene: Similar structure but lacks the propyl group.
4-Methoxy-1-nitrobenzene: Another isomer with a different arrangement of substituents.
4-Nitroanisole: Contains a nitro group and a methoxy group but no propyl group.
Uniqueness: 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene is unique due to the presence of the propyl group, which can significantly alter its chemical and biological properties compared to its similar compounds .
Eigenschaften
CAS-Nummer |
53982-17-5 |
|---|---|
Molekularformel |
C19H23NO3 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
1-[1-(4-methoxyphenyl)-2-nitropropyl]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C19H23NO3/c1-13(2)15-5-7-16(8-6-15)19(14(3)20(21)22)17-9-11-18(23-4)12-10-17/h5-14,19H,1-4H3 |
InChI-Schlüssel |
OPYOXMVFVWUFOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)

![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
methanide](/img/structure/B14640717.png)

![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)


![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)

